molecular formula C14H15N B043358 2',3-Dimethyl-4-aminobiphenyl CAS No. 13394-86-0

2',3-Dimethyl-4-aminobiphenyl

Cat. No. B043358
CAS RN: 13394-86-0
M. Wt: 197.27 g/mol
InChI Key: HSQVHYANHDSFFI-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds involves complex organic reactions, often resulting in compounds with enhanced fluorescence or specific structural features due to the introduction of N-phenyl substitutions. For instance, the synthesis of various stilbene derivatives demonstrates the effect of N-phenyl substitutions leading to a more planar ground-state geometry, significant for its impact on photochemical behavior (Yang, Chiou, & Liau, 2002). Another approach involves multi-component synthesis techniques to create polysubstituted benzene derivatives, illustrating the diverse synthetic strategies employed to generate complex organic molecules (Zhang, 2013).

Molecular Structure Analysis The molecular structure of related compounds is often elucidated through techniques such as X-ray crystallography, revealing intricate details about their geometry. For example, the structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows a molecule composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with a significant dihedral angle between the benzene rings (Zhang, 2013).

Scientific Research Applications

  • Carcinogenic Properties and Induction of Neoplasia : DMAB is identified as a carcinogen that induces intestinal neoplasia. It is absorbed, modified in the liver, excreted into the bile, and causes neoplasia through direct contact of feces with intestinal mucosa (Cleveland, Litvak, & Cole, 1967). Additionally, combining DMAB with ethinyl estradiol in rats leads to a high incidence of prostate carcinoma, suggesting a potential animal model for prostatic carcinoma research (Shirai et al., 1986).

  • Comparative Carcinogenicity : DMAB's relative carcinogenicity has been evaluated compared to other compounds. For instance, 3,2'-dimethyl-4-nitrosobiphenyl, a related compound, showed potent carcinogenic properties in Syrian golden hamsters, whereas other similar compounds did not induce tumors (Hecht, El-Bayoumy, Rivenson, & Fiala, 1983).

  • Chemical Properties and Applications : Beyond its carcinogenic properties, DMAB has been studied for its chemical applications. For example, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, related to DMAB, is identified as a novel protectant for carboxylic acids (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

  • Environmental Monitoring : Amperometric detection using boron-doped diamond electrodes has been developed for the accurate determination of aminobiphenyls, including DMAB, in drinking and river water samples. This technique has potential applications in environmental monitoring (Pecková et al., 2009).

  • Ecotoxicological Evaluation : A test battery of bioassays on different species is suggested for accurately assessing the harmful effects of 4-aminobiphenyl, a compound related to DMAB, on aquatic organisms and mammalian cells (Jiangning et al., 2004).

Safety And Hazards

While specific safety and hazard information for 2’,3-Dimethyl-4-aminobiphenyl is not provided in the search results, it’s important to handle all chemicals with care. Avoid dust formation, ingestion, inhalation, and contact with skin or eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .

Relevant Papers Several papers related to 2’,3-Dimethyl-4-aminobiphenyl were found . These papers could provide more detailed information about the compound and its applications. It’s recommended to review these papers for a more in-depth understanding of 2’,3-Dimethyl-4-aminobiphenyl.

properties

IUPAC Name

2-methyl-4-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQVHYANHDSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58109-32-3 (hydrochloride)
Record name 2',3-Dimethyl-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50158429
Record name 2',3-Dimethyl[biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3-Dimethyl-4-aminobiphenyl

CAS RN

13394-86-0
Record name 3,2′-Dimethyl-4-aminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13394-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3-Dimethyl-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3-Dimethyl[biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the specific labeling of 2',3-Dimethyl-4-aminobiphenyl with Carbon-14 significant for understanding its carcinogenic and mutagenic properties?

A1: The synthesis of 2',3-Dimethyl-4-aminobiphenyl (also referred to as 4-amino-3,2′-dimethyl-biphenyl) specifically labeled with Carbon-14 at the 3-methyl group, as described in the research [], is crucial for studying its metabolic fate within organisms. This radiolabeling allows researchers to track the compound's journey through metabolic pathways, identifying potential reactive metabolites and the sites where they interact with DNA or other biomolecules. This information is vital for understanding the mechanisms underlying its carcinogenic and mutagenic effects.

Q2: How does the comparison between 2',3-Dimethyl-4-aminobiphenyl and 4-amino-2′-methylbiphenyl contribute to our understanding of structure-activity relationships in chemical carcinogenesis?

A2: The research highlights the synthesis of two compounds: the potent carcinogen and mutagen 2',3-Dimethyl-4-aminobiphenyl and its less potent analog, 4-amino-2′-methylbiphenyl []. By comparing the activities of these two closely related structures, researchers can glean insights into the structural features essential for the carcinogenic potency of these compounds. Identifying the specific molecular moieties responsible for DNA damage or other carcinogenic mechanisms helps establish structure-activity relationships, crucial for developing safer chemicals and understanding the risks associated with similar compounds.

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